3-(4-Nitrophenyl)-1-adamantanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)-1-adamantanecarboxylic acid is an organic compound that features a unique structure combining an adamantane core with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1-adamantanecarboxylic acid typically involves a multi-step process. One common method starts with the adamantane core, which undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group. This is followed by a nitration reaction to attach the nitrophenyl group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and aluminum chloride as a catalyst for the Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1-adamantanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ester derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)-1-adamantanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1-adamantanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the adamantane core provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: Similar in structure but with a chloroformate group instead of a carboxylic acid group.
4-Nitrophenylacetic acid: Contains a nitrophenyl group attached to an acetic acid moiety.
4-Nitrophenylboronic acid: Features a boronic acid group instead of a carboxylic acid group.
Uniqueness
3-(4-Nitrophenyl)-1-adamantanecarboxylic acid is unique due to its adamantane core, which imparts rigidity and enhances the compound’s stability
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(5S,7R)-3-(4-nitrophenyl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO4/c19-15(20)17-8-11-5-12(9-17)7-16(6-11,10-17)13-1-3-14(4-2-13)18(21)22/h1-4,11-12H,5-10H2,(H,19,20)/t11-,12+,16?,17? |
InChI Key |
JGYFFTQRRDPOIR-GKUGFIGPSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.